molecular formula C10H13NO3 B1500279 Ethyl 2-methoxy-6-methylisonicotinate CAS No. 262296-07-1

Ethyl 2-methoxy-6-methylisonicotinate

Cat. No.: B1500279
CAS No.: 262296-07-1
M. Wt: 195.21 g/mol
InChI Key: XOQKKGJELOPPNN-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-6-methylisonicotinate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-methoxy-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-7(2)11-9(6-8)13-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQKKGJELOPPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663130
Record name Ethyl 2-methoxy-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262296-07-1
Record name Ethyl 2-methoxy-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20.0 g (111.4 mmol) of ethyl 2-hydroxy-6-methylisonicotinate (20a) were suspended in 330 ml of toluene. After addition of 36.54 g (132.5 mmol) of Ag2CO3 and 23.5 g (165.6 mmol) of methyl iodide, the mixture was heated to 100° C. with KPG stirring. After 4 hours, the reaction mixture was allowed to cool to RT and it was filtered through Celite. The filtrate was washed twice with water, dried with Na2SO4 and concentrated, 16.9 g of the title compound being isolated as a yellowish oil.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
36.54 g
Type
reactant
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23.5 g
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reactant
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Quantity
330 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under argon, dimethyl zink (14.26 g, 149 mmol, 124 mL of a 1.2 M solution in toluene) is added dropwise to a solution of 2-chloro-6-methoxy-isonicotinic acid ethyl ester (5.37 g, 24.9 mmol) and Pd(dppf) (203 mg, 0.249 mmol) in dioxane (120 mL). The mixture is heated to 75° C. and stirred for 18 h before it is cooled again to rt. The reaction is quenched by carefully adding water. The mixture is diluted further with water, filtered over celite and the filtrate is extracted with EA (2×250 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 2-methoxy-6-methyl-isonicotinic acid ethyl ester (4.10 g) as a colourless oil; LC-MS: tR=0.92 min, [M+1]+=195.93. 1H NMR (CDCl3): δ 1.41 (t, J=7.3 Hz, 3H), 2.52 (s, 3H), 3.97 (s, 3H), 4.39 (q, J=7.3 Hz, 2H), 7.12 (s, 1H), 7.28 (s, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
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5.37 g
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reactant
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[Compound]
Name
Pd(dppf)
Quantity
203 mg
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reactant
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reactant
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Quantity
120 mL
Type
solvent
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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